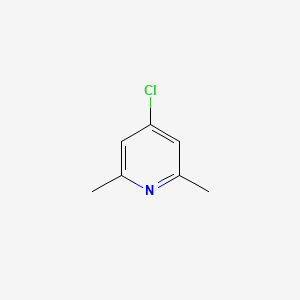

4-Chloro-2,6-dimethylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCXPXVEOPFPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343202 | |

| Record name | 4-Chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-75-2 | |

| Record name | 4-Chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethylpyridine, also known as 4-chloro-2,6-lutidine, is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, namely the chlorinated pyridine ring with two methyl groups, impart specific reactivity that makes it a valuable intermediate in the synthesis of a range of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of pharmaceutical development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 179.823 °C at 760 mmHg[3], 83-90 °C at 40 Torr | [2][4] |

| Density | 1.114 g/cm³ (predicted) | [3] |

| pKa | 5.22 ± 0.10 (predicted) | [3][4] |

| Refractive Index | 1.524 | [3] |

| Flash Point | 78.047 °C | [3] |

| CAS Number | 3512-75-2 | [1] |

Solubility: While comprehensive quantitative data is not readily available, this compound is generally soluble in common organic solvents such as methanol, ethanol, acetone, and toluene. Its solubility should be experimentally determined for specific applications.

Reactivity and Chemical Behavior

The chemical behavior of this compound is largely dictated by the pyridine ring, the chloro substituent, and the two methyl groups. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms at the 2, 4, and 6 positions electron-deficient. The presence of the chlorine atom at the 4-position makes this site particularly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This is a key aspect of its utility as a synthetic intermediate.

The methyl groups at the 2 and 6 positions provide steric hindrance around the nitrogen atom, which can influence its basicity and nucleophilicity.

A common and highly useful reaction of this compound is the displacement of the chloride ion by a nucleophile. This allows for the introduction of a wide variety of functional groups at the 4-position of the pyridine ring, forming the backbone of more complex target molecules.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of 2,6-dimethyl-4-hydroxypyridine (also known as 2,6-lutidin-4-ol).

Experimental Protocol: Chlorination of 2,6-dimethyl-4-hydroxypyridine

Objective: To synthesize this compound from 2,6-dimethyl-4-hydroxypyridine.

Materials:

-

2,6-dimethyl-4-hydroxypyridine

-

Phosphoryl chloride (POCl₃)

-

5N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, dissolve 1 gram of 2,6-dimethyl-4-hydroxypyridine in 5 mL of phosphoryl chloride.[5]

-

Heat the reaction mixture to 100 °C and stir for 6 hours.[5]

-

After the reaction is complete, carefully quench the reaction by the slow addition of water. Caution: This reaction is exothermic and will generate HCl gas. Perform this step in a well-ventilated fume hood.

-

Neutralize the mixture to a pH of 7 by the slow addition of a 5N aqueous sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by distillation under reduced pressure.

Expected Yield: Approximately 1.15 grams.[5]

Caption: Synthetic workflow for this compound.

Spectral Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. The following are the expected spectral data:

¹H NMR (400 MHz, CDCl₃):

-

δ 6.99 (s, 2H, Ar-H)

-

δ 2.51 (s, 6H, -CH₃)[5]

¹³C NMR: While a specific spectrum with peak assignments for this compound is not readily available in the searched literature, spectra for similar compounds like 4-chloro-2,6-diaminopyrimidine are available for comparison.[6]

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic peaks for C-H stretching of the methyl groups and the aromatic ring, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching vibration. Specific peak assignments would require experimental data or computational modeling.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 141 and an M+2 peak at m/z 143 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[1] Fragmentation patterns would likely involve the loss of a methyl group or a chlorine atom.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its ability to undergo nucleophilic aromatic substitution at the 4-position allows for the introduction of various pharmacophores.

While a direct synthesis of a major drug using this compound was not found in the provided search results, a closely related compound, 4-chloropyridine-2-carbonyl chloride, is a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib , which is used in the treatment of certain types of cancer.[7][8] This highlights the importance of chloropyridine derivatives in the synthesis of biologically active molecules. The synthetic utility of this compound lies in its potential to be a precursor to a wide range of substituted pyridines that are prevalent in medicinal chemistry.

Safety and Handling

This compound is classified as an irritant.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][4] Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its straightforward synthesis and the reactivity of the 4-chloro position make it an important building block for the synthesis of a wide array of more complex molecules. For researchers and scientists in drug development and organic synthesis, a thorough understanding of this compound's properties and handling requirements is crucial for its successful application in the laboratory.

References

-

Zahovska, D., et al. (2016). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 21(11), 1533. [Link]

-

ResearchGate. (n.d.). Synthesis of sorafenib derivatives 4a–e. [Link]

-

Wu, Y., et al. (2011). Synthesis of Amlodipine Besylate. Chinese Journal of Modern Applied Pharmacy, 28(2), 140-141. [Link]

-

Kim, J. S., et al. (2019). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641. [Link]

-

Nguyen, T. H. L., et al. (2017). Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science, 7(10), 133-138. [Link]

-

ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. [Link]

- Google Patents. (n.d.).

-

Chemsrc. (2025). This compound | CAS#:3512-75-2. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of Amlodipine 1,4-Dihydropyridines are often synthesized via.... [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound | C7H8ClN | CID 588175. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). Figure S33. 13 C NMR spectrum of 4-(4-chlorophenyl) 2,6-ditolylpyridine.... [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of CLMPDI and BPCLDI. [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylpyridine | C6H6ClN | CID 581392. [Link]

-

ResearchGate. (n.d.). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Oriental Journal of Chemistry. (n.d.). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. [Link]

-

Solvent Miscibility Table. (n.d.). [Link]

-

PubMed. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. [Link]

Sources

- 1. This compound | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3512-75-2 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 3512-75-2 [m.chemicalbook.com]

- 6. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR [m.chemicalbook.com]

- 7. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyridine: A Versatile Reagent in Synthesis and Chemical Biology

Introduction: The Strategic Importance of a Substituted Pyridine

In the landscape of modern organic synthesis and drug discovery, the pyridine scaffold remains a cornerstone. Its unique electronic properties and prevalence in bioactive molecules make it a high-value target. Within this class, 4-Chloro-2,6-dimethylpyridine (also known as 4-chloro-2,6-lutidine) emerges as a particularly strategic building block. Its defined substitution pattern—a leaving group at the electronically activated 4-position flanked by two methyl groups—provides a precise tool for chemists to introduce functionality through nucleophilic aromatic substitution. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile reagent. We will delve into the mechanistic underpinnings of its reactivity, showcase its utility in covalent protein modification, and provide actionable protocols for its synthesis and use.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory.

1.1. Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Chloro-2,6-lutidine, 2,6-dimethyl-4-chloropyridine[1]

-

CAS Number: 3512-75-2[2]

-

Molecular Formula: C₇H₈ClN[2]

-

Molecular Weight: 141.60 g/mol [1]

-

Canonical SMILES: CC1=CC(=CC(=N1)C)Cl[1]

-

InChIKey: SXCXPXVEOPFPOH-UHFFFAOYSA-N[1]

1.2. Physicochemical Properties

The properties of this compound make it suitable for a range of reaction conditions, typically as a liquid reagent in organic solvents.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 179.8 °C at 760 mmHg | [4][5] |

| 83-90 °C at 40 Torr | [3][6] | |

| Density | ~1.11 g/cm³ (Predicted/Experimental) | [3][4] |

| pKa | 5.22 ± 0.10 (Predicted) | [3][5] |

| LogP | 2.35 (Predicted) | [5][7] |

| Flash Point | 78.0 °C | [4][5] |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3][5] |

1.3. Spectroscopic Data

Full characterization of this compound is well-documented. Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are readily available for structural verification.[2][8] A typical ¹H-NMR spectrum in CDCl₃ shows a singlet for the six methyl protons at approximately δ 2.51 ppm and a singlet for the two equivalent aromatic protons at δ 6.99 ppm, confirming the molecule's C₂ᵥ symmetry.[2][3][6]

Section 2: Synthesis of this compound

The most prevalent and reliable synthesis of this compound involves the chlorination of its 4-hydroxy precursor. This transformation is a standard method for converting electron-rich pyridones into their corresponding chloro-derivatives, which are superior substrates for nucleophilic substitution.

2.1. Synthetic Pathway: From Pyridone to Chloropyridine

The reaction proceeds by treating 2,6-dimethyl-4-hydroxypyridine (also known as 2,6-dimethylpyridin-4-one) with a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃).[2][3][6] The hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion.

2.2. Detailed Experimental Protocol

This protocol is synthesized from established literature procedures.[2][3][6]

Materials:

-

2,6-dimethyl-4-hydroxypyridine

-

Phosphoryl chloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

5N Sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyl-4-hydroxypyridine (1.0 g) in phosphoryl chloride (5.0 mL).

-

Heating: Heat the reaction mixture to 100°C and stir for 6 hours. The reaction should be performed in a well-ventilated fume hood.

-

Quenching: After completion, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding deionized water. This is an exothermic process and should be done with caution, preferably in an ice bath.

-

Neutralization & Extraction: Adjust the pH of the aqueous solution to neutral (~pH 7) using a 5N aqueous sodium hydroxide solution. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Remove the desiccant by filtration. Concentrate the filtrate under reduced pressure to yield the target product, this compound. The product is often of sufficient purity for subsequent use, or can be further purified by distillation.

Section 3: Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SₙAr).

3.1. The Principle of SₙAr on Pyridine Scaffolds

Unlike electron-rich benzene rings, the pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivation towards electrophilic attack conversely activates the ring for nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen. The chlorine atom at the 4-position of the title compound is therefore highly activated for displacement by nucleophiles.[9] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate (a Meisenheimer-like complex).[9][10] The stability of this intermediate is key, as the negative charge can be delocalized onto the ring nitrogen, which is not possible when substitution occurs at the 3- or 5-position.[9]

3.2. "Switchable" Reactivity: The Role of Protonation

A key insight into the reactivity of 4-halopyridines is their function as "quiescent affinity labels."[11][12][13] In its neutral state, this compound has a baseline reactivity with nucleophiles like thiols, comparable to that of acrylamide.[11][12] However, upon protonation of the pyridine nitrogen, the ring becomes significantly more electron-deficient, dramatically increasing the electrophilicity of the C-4 carbon. This "switch" can lead to a reactivity increase of over 4500-fold, making the protonated pyridinium species as reactive as iodoacetamide.[11] This phenomenon is critical for its application in biological systems, where the local microenvironment of a protein's active site can catalyze the reaction by stabilizing the protonated form.[12][13][14]

Section 4: Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of this compound makes it a valuable tool for probing biological systems and as a scaffold for medicinal chemistry.

4.1. Covalent Protein Modification

4-Halopyridines have been developed as selective and tunable covalent modifiers for proteins.[11][12] They can act as "quiescent affinity labels," which are relatively unreactive in solution but become potent electrophiles upon binding to a target protein.[13] This is often achieved through catalysis by an acidic residue (like aspartate) in the protein's active site, which protonates the pyridine nitrogen and "switches on" its reactivity.[12][13]

A prominent example is the inactivation of human dimethylarginine dimethylaminohydrolase-1 (DDAH1).[12] Diverse, fragment-sized 4-halopyridines have been shown to covalently modify the active site cysteine of DDAH1, leading to its irreversible inhibition.[12][13][14] This targeted reactivity, dependent on the protein's folded structure and catalytic machinery, offers a high degree of selectivity, minimizing off-target labeling.[11][12]

4.2. Synthetic Building Block

Beyond its role in chemical biology, this compound is a versatile intermediate in organic synthesis.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for more complex molecules. The chloro group can be displaced by a wide array of nucleophiles (amines, alcohols, thiols, etc.) to build libraries of compounds for screening. Its derivatives are used in the development of pharmaceuticals, herbicides, and pesticides.[15]

-

Precursor to 2,6-Lutidine: The compound can be converted to 2,6-lutidine through catalytic hydrogenation, which removes the chlorine atom.[16] This provides a synthetic route to the parent lutidine from the corresponding pyridone.[16]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for safety.

5.1. Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1][17][18]

-

Eye Irritation (Category 2): Causes serious eye irritation.[1][17][18]

-

Specific target organ toxicity (single exposure): May cause respiratory irritation.[17][18]

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[17]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[17][19]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[17] Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3][5]

-

Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[17]

Conclusion

This compound, CAS 3512-75-2, is more than a simple halogenated heterocycle. It is a sophisticated chemical tool whose value lies in its predictable and tunable reactivity. Its capacity for protonation-induced activation makes it a powerful reagent for selective covalent modification in complex biological environments, opening new avenues for probe development and drug discovery. For the synthetic chemist, it offers a reliable and versatile entry point for the functionalization of the 2,6-lutidine scaffold. A comprehensive understanding of its properties, synthesis, and reactivity—as detailed in this guide—empowers researchers to fully leverage its potential in their scientific endeavors.

References

- Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC. (n.d.). NIH.

-

Fast, E. K., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem, 18(15), 1450-1455. Retrieved December 31, 2025, from [Link]

-

Cas 3512-75-2,this compound. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

-

Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. (2025). Filo. Retrieved December 31, 2025, from [Link]

-

This compound | CAS#:3512-75-2. (n.d.). Chemsrc. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

-

Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. (n.d.). PrepChem.com. Retrieved December 31, 2025, from [Link]

-

Causey, C. P., et al. (2011). Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase. Journal of the American Chemical Society, 133(6), 1937-1944. Retrieved December 31, 2025, from [Link]

-

Causey, C. P., et al. (2011). Discovery of Halopyridines as Quiescent Affinity Labels: Inactivation of Dimethylarginine Dimethylaminohydrolase. Journal of the American Chemical Society, 133(6), 1937-1944. Retrieved December 31, 2025, from [Link]

-

[Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. (1967). Yakugaku Zasshi, 87(4), 387-389. Retrieved December 31, 2025, from [Link]

-

2,6-Lutidine. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Scheme 2. Reagents and conditions. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Lu, J., Paci, I., & Le, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12266-12275. Retrieved December 31, 2025, from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved December 31, 2025, from [Link]

- The preparation method of 2,6-lutidine. (n.d.). Google Patents.

-

This compound (C7H8ClN). (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved December 31, 2025, from [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). American Chemical Society. Retrieved December 31, 2025, from [Link]

-

4-Chloro-2,6-dimethylpyrimidine. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

Sources

- 1. This compound | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3512-75-2 [m.chemicalbook.com]

- 3. This compound CAS#: 3512-75-2 [amp.chemicalbook.com]

- 4. Cas 3512-75-2,this compound | lookchem [lookchem.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 3512-75-2 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 8. This compound(3512-75-2) IR Spectrum [m.chemicalbook.com]

- 9. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemimpex.com [chemimpex.com]

- 16. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. 3512-75-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-2,6-dimethylpyridine: Structure, Synthesis, Reactivity, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-dimethylpyridine, a substituted pyridine derivative, serves as a versatile and crucial building block in contemporary organic synthesis. Its unique structural features, characterized by a chlorinated C4-position and flanking methyl groups, impart a distinct reactivity profile that is highly valuable in the construction of complex molecular architectures. This comprehensive technical guide provides a deep dive into the core aspects of this compound, encompassing its fundamental chemical and physical properties, detailed synthetic methodologies, and a thorough exploration of its reactivity. Particular emphasis is placed on its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which are foundational transformations in medicinal chemistry and materials science. Furthermore, this guide will illuminate the burgeoning applications of this compound as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other biologically active molecules. Through a synthesis of established knowledge and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the in-depth understanding required to effectively harness the synthetic potential of this compound in their research and development endeavors.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. This compound, also known as 4-chloro-2,6-lutidine, has emerged as a particularly valuable synthon due to the confluence of several key features. The chlorine atom at the 4-position serves as a versatile leaving group, readily participating in a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The presence of the two methyl groups at the 2- and 6-positions provides steric hindrance that can influence regioselectivity in certain reactions and can also serve as handles for further functionalization. This guide will provide a holistic overview of this important molecule, from its fundamental properties to its application in cutting-edge research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Chemical and Physical Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1][2] |

| Molecular Weight | 141.60 g/mol | [1][2] |

| CAS Number | 3512-75-2 | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 179.8 °C at 760 mmHg | [3] |

| Density | 1.114 g/cm³ | [3] |

| Flash Point | 78.0 °C | [3] |

| pKa | 5.22 ± 0.10 (Predicted) | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.99 (s, 2H, Ar-H), 2.51 (s, 6H, -CH₃)[2]. The singlet at 6.99 ppm corresponds to the two equivalent protons at the C3 and C5 positions of the pyridine ring. The singlet at 2.51 ppm represents the six equivalent protons of the two methyl groups at the C2 and C6 positions.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would include C-H stretching from the aromatic ring and methyl groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and a C-Cl stretching vibration. An available IR spectrum can be found through resources like ChemicalBook[1].

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern. The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 141 and an isotope peak (M+2) at m/z 143, characteristic of a monochlorinated compound, in an approximate 3:1 ratio[1]. A prominent fragment is often observed at m/z 106, corresponding to the loss of a chlorine atom.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 2,6-dimethyl-4-hydroxypyridine (also known as 2,6-lutidin-4-ol).

Reaction Principle

The hydroxyl group at the 4-position of the pyridine ring can be converted to a chlorine atom using a variety of chlorinating agents. Phosphoryl chloride (POCl₃) is a widely used and effective reagent for this transformation. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Detailed Experimental Protocol

This protocol is based on established literature procedures[2].

Materials:

-

2,6-dimethyl-4-hydroxypyridine

-

Phosphoryl chloride (POCl₃)

-

5N aqueous sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyl-4-hydroxypyridine (1.0 g) in phosphoryl chloride (5 mL).

-

Heat the reaction mixture to 100 °C and stir for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by the dropwise addition of water, as the reaction of POCl₃ with water is highly exothermic.

-

Neutralize the acidic solution by the slow addition of 5N aqueous sodium hydroxide until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by distillation or column chromatography on silica gel.

Characterization: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with the reference spectra.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of the C4-chloro substituent, making it a valuable precursor for a wide range of functionalized pyridine derivatives.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This allows for the introduction of a variety of nucleophiles.

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-2,6-dimethylpyridine

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-dimethylpyridine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, its predicted solubility in various solvents, and the underlying principles governing its solubility behavior. A detailed, field-proven protocol for experimental solubility determination is provided, alongside essential safety and handling information. This guide is intended to be a practical resource for laboratory applications involving this compound.

Introduction to this compound: A Profile

This compound, also known as 4-chloro-2,6-lutidine, is a substituted pyridine derivative with the chemical formula C₇H₈ClN.[1] Its structure consists of a pyridine ring with two methyl groups at positions 2 and 6, and a chlorine atom at position 4. This compound is a clear, colorless liquid at room temperature.[2] Understanding its fundamental physicochemical properties is paramount to predicting and explaining its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | PubChem[1] |

| Molecular Weight | 141.60 g/mol | PubChem[1] |

| Appearance | Clear, colorless liquid | ChemicalBook[2] |

| Boiling Point | 83-90 °C (at 40 Torr) | ChemicalBook[2][3] |

| Density (Predicted) | 1.113 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 5.22 ± 0.10 | LookChem[4], Chemdad Co.[5] |

| LogP (Predicted) | 2.3 | PubChem[1] |

The predicted pKa of approximately 5.22 suggests that this compound is a weak base, a characteristic typical of pyridine derivatives.[4][5] The predicted LogP value of 2.3 indicates a degree of lipophilicity, suggesting it will favor partitioning into non-polar environments over water.[1]

Solubility Profile of this compound

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Slightly Soluble to Soluble | The nitrogen atom can act as a hydrogen bond acceptor with protic solvents. However, the hydrophobic nature of the two methyl groups and the chlorine atom will limit extensive solubility in water. Solubility is expected to be higher in alcohols compared to water. Lower aliphatic amines are generally soluble in water, but solubility decreases with an increase in molar mass due to the larger hydrophobic alkyl part.[6] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane | Soluble to Miscible | The polarity of these solvents can interact with the polar C-Cl and C-N bonds of the molecule. Pyridine itself is miscible with a broad range of solvents, including polar aprotic ones.[7] |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Ethyl Acetate | Soluble to Miscible | The aromatic ring and the methyl groups contribute to the non-polar character of the molecule, allowing for favorable van der Waals interactions with non-polar solvents. Pyridine is highly soluble in solvents like ether and chloroform.[8] |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by its molecular structure.

-

Polarity and Hydrogen Bonding: The pyridine ring, with its nitrogen atom, introduces polarity to the molecule. This nitrogen can act as a hydrogen bond acceptor, which is a key factor in its solubility in protic solvents. However, the presence of two methyl groups and a chloro substituent increases the molecule's overall non-polar surface area, which counteracts its water solubility.

-

pKa and pH: As a weak base with a predicted pKa of around 5.22, the solubility of this compound in aqueous solutions will be pH-dependent.[4][5] In acidic solutions with a pH below its pKa, the pyridine nitrogen will be protonated to form a pyridinium salt. This salt will be significantly more polar and, therefore, more soluble in water than the neutral molecule.

-

"Like Dissolves Like": This fundamental principle is evident in the predicted solubility profile. The compound's mixed polarity allows for solubility in a range of solvents. Its non-polar characteristics, due to the aromatic ring and alkyl/halide substituents, lead to good solubility in non-polar organic solvents. Conversely, its polar nature, primarily from the nitrogen atom, allows for solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or GC system with a suitable detector

-

Volumetric flasks and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a series of vials. The excess solid ensures that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solute.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a strong qualitative understanding of its solubility can be derived from its physicochemical properties and the established principles of chemical interactions. Its character as a weakly basic, substituted pyridine suggests solubility in a range of organic solvents, with limited but pH-dependent solubility in aqueous media. For precise quantitative measurements, the experimental protocol outlined in this guide provides a robust and reliable methodology. This comprehensive understanding of solubility is critical for the effective use of this compound in research and development applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Two Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

Sources

- 1. This compound | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3512-75-2 [amp.chemicalbook.com]

- 3. This compound | 3512-75-2 [m.chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. Pyridine [chemeurope.com]

- 8. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Chloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the boiling and melting points of 4-Chloro-2,6-dimethylpyridine, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and practicalities of its physicochemical characterization, ensuring scientific integrity and reproducibility in your research and development endeavors.

Core Physicochemical Properties of this compound

This compound, identified by the CAS Number 3512-75-2, is a substituted pyridine derivative.[1][2][3][4] Its physical state at room temperature is a clear, colorless liquid.[2][5] Understanding its boiling and melting points is critical for its purification, handling, and application in synthetic chemistry.

| Property | Value | Conditions |

| Boiling Point | 179.823 °C | at 760 mmHg[6] |

| 83-90 °C | at 40 Torr[1][3][5] | |

| Melting Point | Not explicitly stated, but expected to be below room temperature | - |

| Molecular Formula | C₇H₈ClN | |

| Molecular Weight | 141.6 g/mol | [1][2][3] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [1][2][3] |

Note: The significant difference in boiling point is due to the variation in atmospheric pressure, a critical factor to consider in experimental design.

Experimental Determination of Boiling Point

The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid compound.[7] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]

Principle of Boiling Point Determination

A liquid boils when its vapor pressure is equal to the external pressure.[8] This is why boiling points are always reported with the corresponding pressure. At higher altitudes, where atmospheric pressure is lower, liquids boil at lower temperatures.[7]

Experimental Workflow: Distillation Method

For a sufficient quantity of the compound, simple distillation is a robust method for both purification and boiling point determination.[8][9]

Sources

- 1. This compound CAS#: 3512-75-2 [m.chemicalbook.com]

- 2. This compound | 3512-75-2 [m.chemicalbook.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 3512-75-2 [amp.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vernier.com [vernier.com]

The Spectroscopic Signature of 4-Chloro-2,6-dimethylpyridine: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-2,6-dimethylpyridine (also known as 4-chloro-2,6-lutidine), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic fingerprint of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of reaction outcomes.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₈ClN.[1] Its structure, featuring a chlorine atom at the 4-position and two methyl groups at the 2- and 6-positions of the pyridine ring, imparts specific electronic and steric properties that are leveraged in various chemical syntheses. Accurate and thorough characterization of this compound is the bedrock of reliable and reproducible research. This guide will dissect its spectral data, explaining the causality behind the observed signals and providing a self-validating framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Experimental Protocol: A standard protocol for acquiring the ¹H NMR spectrum involves dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer.

Data Interpretation: The ¹H NMR spectrum of this compound in CDCl₃ exhibits two distinct signals.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.99 | Singlet | 2H | H-3, H-5 |

| 2.51 | Singlet | 6H | 2 x -CH₃ |

-

Aromatic Protons (H-3, H-5): The two equivalent protons on the pyridine ring appear as a singlet at approximately 6.99 ppm.[1] The equivalence arises from the C₂ symmetry axis passing through the nitrogen atom and the C-4 carbon. The singlet nature indicates no adjacent protons to couple with.

-

Methyl Protons: The six protons of the two equivalent methyl groups at the 2- and 6-positions give rise to a single, sharp singlet at around 2.51 ppm.[1] This high degree of symmetry simplifies the spectrum significantly.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. A standard ¹³C NMR experiment is performed on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

Data Interpretation: Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show only three distinct signals corresponding to the three unique carbon environments.

| Chemical Shift (δ) ppm | Assignment | Justification |

| ~157 | C-2, C-6 | Carbons attached to the electronegative nitrogen atom are significantly deshielded. |

| ~149 | C-4 | The carbon atom directly bonded to the electronegative chlorine atom is deshielded. |

| ~121 | C-3, C-5 | Aromatic carbons not directly attached to a heteroatom. |

| ~24 | -CH₃ | Aliphatic carbon of the methyl groups. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are typical for substituted pyridines.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: For a solid sample like this compound, a common and effective method is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin, transparent disk.

Data Interpretation: The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-H and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Methyl C-H |

| ~1600-1450 | C=C and C=N stretch | Pyridine ring vibrations |

| ~1450-1350 | C-H bend | Methyl C-H bending |

| ~1100-1000 | C-Cl stretch | Carbon-chlorine bond |

The presence of strong bands in the 1600-1450 cm⁻¹ region is a hallmark of the aromatic pyridine ring. The C-Cl stretching vibration is typically observed in the fingerprint region and provides direct evidence for the presence of the chlorine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: A typical method for analyzing a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a high-energy electron beam, causing it to fragment.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ions.

Key Spectral Features:

-

Molecular Ion Peak (M⁺): The molecular ion peak will appear at m/z 141, corresponding to the molecular weight of the molecule with the ³⁵Cl isotope. A smaller peak at m/z 143, with an intensity of approximately one-third of the m/z 141 peak, will also be observed. This M+2 peak is characteristic of a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope.[2]

-

Major Fragment Ions:

-

m/z 106: This prominent peak corresponds to the loss of a chlorine radical (•Cl) from the molecular ion. This is a common fragmentation pathway for chlorinated aromatic compounds.

-

Other smaller fragments may be observed due to the further breakdown of the pyridine ring.

-

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2,6-dimethylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

4-Chloro-2,6-dimethylpyridine, a substituted pyridine derivative, is a valuable reagent in the arsenal of medicinal and synthetic chemists. Its unique electronic and steric properties make it a key intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the chloro-group at the 4-position provides a reactive site for nucleophilic substitution, while the methyl groups at the 2- and 6-positions influence the molecule's geometry and reactivity. However, the very features that make this compound a potent synthetic tool also necessitate a thorough understanding and respectful approach to its handling. This guide provides a comprehensive overview of the safety and hazards associated with this compound, moving beyond mere procedural lists to offer insights into the chemical principles that underpin safe laboratory practices.

The Hazard Profile of this compound: A Multifaceted Challenge

The primary hazards associated with this compound stem from its irritant properties and potential for harm upon exposure. A comprehensive understanding of its hazard classification is the foundation of a robust safety protocol.

GHS Classification and Key Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the key hazard statements are summarized below.

| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Warning | Irritant |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Warning | Irritant |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] | Warning | Irritant |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1][2] | Warning | Irritant |

It is important to note that some sources also indicate potential for harm through skin contact (dermal toxicity) and inhalation, as well as being a combustible liquid[1]. The lack of extensive, publicly available toxicological data for this specific compound means that a cautious approach, treating it as potentially harmful by all routes of exposure, is prudent.

A Proactive Approach to Safety: Risk Assessment and Mitigation

A cornerstone of laboratory safety is the proactive identification and mitigation of risks. The following workflow illustrates a systematic approach to working safely with this compound.

Caption: A systematic workflow for risk assessment and mitigation when handling this compound.

In the Laboratory: Field-Proven Protocols for Safe Handling

The following protocols are designed to provide a framework for the safe handling of this compound, grounded in the principles of chemical safety and risk mitigation.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This is crucial for several reasons:

-

Containment of Vapors and Aerosols: The compound's potential to cause respiratory irritation necessitates that all manipulations, including weighing, transferring, and reactions, are performed within the controlled environment of a fume hood to prevent inhalation exposure.

-

Protection from Splashes: The sash of the fume hood provides a physical barrier against accidental splashes, which is particularly important given the compound's severe eye and skin irritant properties.

Personal Protective Equipment (PPE): The Researcher's Essential Toolkit

The appropriate selection and use of PPE are non-negotiable when working with this compound.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact. It is critical to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and vapors. A face shield may be warranted for procedures with a higher risk of splashing.

-

Body Protection: A flame-resistant lab coat, worn over full-length clothing and closed-toed shoes, protects against accidental spills and contamination of personal clothing.

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure a chemical fume hood is available and functioning correctly.

-

Gather all necessary equipment, including glassware, reagents, and waste containers, and place them within the fume hood.

-

Don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

-

-

Weighing and Transfer:

-

If the compound is a solid, handle it gently to minimize the generation of dust.

-

Use a dedicated spatula and weighing paper or boat.

-

When transferring the compound, do so slowly and carefully to avoid spills.

-

-

Reaction Setup and Execution:

-

Conduct all reactions in a closed or well-contained apparatus within the fume hood.

-

If heating the reaction, use a controlled heating source such as a heating mantle or oil bath, and ensure the setup is secure.

-

Be mindful of potential incompatibilities. While specific data for this compound is limited, pyridines as a class can react exothermically with strong acids and oxidizing agents.

-

-

Work-up and Purification:

-

Perform all extractions, distillations, and other purification steps within the fume hood.

-

Handle all solutions containing the compound with the same level of care as the neat material.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with an appropriate organic solvent, followed by washing with soap and water, is generally effective.

-

All waste containing this compound, including contaminated gloves, weighing paper, and solutions, must be disposed of as hazardous waste in a clearly labeled, sealed container.[2] Do not pour any waste down the drain.

-

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][3]

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately if you feel unwell.[2][3]

Spill Response

-

Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and the laboratory supervisor.

-

Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2]

-

Neutralize (if applicable and safe): For small spills, after absorption, the area can be wiped down.

-

Clean-up and Disposal: Carefully collect the absorbent material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.[2]

-

Decontaminate: Thoroughly decontaminate the spill area and any equipment used in the clean-up.

Storage and Stability: Maintaining Chemical Integrity

Proper storage is essential for ensuring the stability of this compound and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3][5]

Conclusion: A Culture of Safety

This compound is a powerful tool in chemical synthesis, but its utility is intrinsically linked to a commitment to safe handling practices. By understanding the fundamental hazards of this compound and implementing the engineering controls, personal protective measures, and procedural guidelines outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive and informed approach to safety is not merely a regulatory requirement but an integral part of scientific excellence.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2025, August 22). This compound. Retrieved from [Link]

Sources

4-Chloro-2,6-dimethylpyridine synonyms and IUPAC name

An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyridine for Researchers and Drug Development Professionals

Introduction

This compound, a substituted pyridine derivative, stands as a cornerstone intermediate in the landscape of modern organic synthesis. For researchers and scientists in the pharmaceutical and agrochemical industries, this compound is not merely a reagent but a versatile building block, pivotal for the construction of complex molecular architectures. Its strategic importance lies in the unique reactivity conferred by the chlorine atom at the 4-position, which can be readily displaced or transformed, and the steric and electronic influence of the two methyl groups. This guide offers a senior application scientist's perspective on the nomenclature, properties, synthesis, and critical applications of this compound, providing the causal insights necessary for its effective utilization in research and development.

Part 1: Nomenclature and Chemical Identity

Accurate identification is paramount in chemical synthesis. The compound is systematically named according to IUPAC rules, but is also known by several common synonyms in commercial and laboratory settings.

IUPAC Name: this compound[1][2]

Common Synonyms:

A comprehensive list of identifiers is crucial for database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 3512-75-2 | [1][3][5][6] |

| Molecular Formula | C₇H₈ClN | [1][3][5][6] |

| Molecular Weight | 141.60 g/mol | [1][4] |

| InChIKey | SXCXPXVEOPFPOH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=CC(=N1)C)Cl | [1] |

Part 2: Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for designing reaction conditions, purification strategies, and ensuring safe handling. The compound is a clear, colorless liquid under standard conditions.[3][6]

| Property | Value | Notes | Source |

| Appearance | Clear, colourless liquid | [3][6] | |

| Boiling Point | 83-90 °C @ 40 Torr | Vacuum distillation is suitable. | [3][4] |

| 179.8 °C @ 760 mmHg | Predicted value at atmospheric pressure. | [5] | |

| Density | 1.113 - 1.114 g/cm³ | Predicted value. | [3][5][6] |

| pKa | 5.22 ± 0.10 | Predicted; indicates moderate basicity of the pyridine nitrogen. | [3][4][5][6] |

| Refractive Index | 1.524 | [5] | |

| Flash Point | 78.0 °C | [5] | |

| Storage | Store at 2-8°C under inert gas | Recommended to prevent degradation. | [3][4][5][6] |

Part 3: Synthesis and Mechanistic Insights

The most common and reliable laboratory synthesis of this compound involves the chlorination of its corresponding 4-hydroxy precursor, 2,6-dimethyl-4-hydroxypyridine (which exists predominantly in its pyridone tautomeric form). Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.

Causality of Reagent Choice

Phosphoryl chloride is a powerful dehydrating and chlorinating agent. In this context, it reacts with the pyridone tautomer. The oxygen of the pyridone attacks the electrophilic phosphorus atom, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom, driven by the formation of the stable phosphate byproducts. This method is highly effective for converting electron-rich hydroxypyridines to their chloro derivatives.

Synthetic Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of temperature and quenching procedures. The following is a representative procedure based on established methods.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyl-4-hydroxypyridine (1.0 g) in phosphoryl chloride (5 mL).

-

Heating: Heat the reaction mixture to 100 °C and stir for 6 hours. The mixture will become a homogeneous solution.

-

Quenching (Critical Step): After cooling the reaction to room temperature, slowly and carefully add the reaction mixture to crushed ice or cold water. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Neutralization: Adjust the pH of the aqueous solution to neutral (pH ~7) by the slow addition of a 5N aqueous sodium hydroxide solution. Monitor the pH carefully.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 25 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the crude product.[6]

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Part 4: Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[7] The introduction of a chloro-substituent, as in this compound, provides a reactive handle for further molecular elaboration, making it a valuable intermediate.

Role as a Versatile Intermediate

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various functional groups (e.g., amines, ethers, thiols). This reactivity is the cornerstone of its utility in building diverse chemical libraries for drug screening. Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct complex molecular frameworks.

Chlorine-containing molecules are integral to a wide array of pharmaceuticals, and intermediates like this compound are foundational to their synthesis.[8][9] Its derivatives are explored in various therapeutic areas, including anti-inflammatory, analgesic, and neurological drug development.[8][10]

Caption: Role as a key intermediate in synthesis.

Example Reaction: Hydrogenation to 2,6-Lutidine

A notable application is its use in the synthesis of 2,6-Lutidine (2,6-dimethylpyridine) via catalytic hydrogenation. This dechlorination reaction provides a high-yield pathway to a valuable solvent and ligand. A typical procedure involves reacting this compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in an alcohol solvent.[11]

Part 5: Safety, Handling, and Hazard Mitigation

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions. It is classified as an irritant and is harmful if ingested or absorbed through the skin.[1][4]

| Hazard Class | GHS Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][12][13] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][12][13][14] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [1][12][13][14] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [1][13] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [1][13] |

| STOT, Single Exposure | H335: May cause respiratory irritation | [12][14] |

Handling and PPE:

-

Always handle in a well-ventilated area or a chemical fume hood.[13][14]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][14]

-

Avoid all personal contact, including inhalation of vapors.[14]

-

Wash hands and any exposed skin thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[3][4][6]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a chemical of significant strategic value to the synthetic chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable building block for drug discovery and the development of fine chemicals. By understanding the causality behind its synthesis and the scope of its applications, researchers can leverage this intermediate to its full potential, accelerating the path from molecular design to innovative new products.

References

- This compound CAS#: 3512-75-2 - ChemicalBook. (URL: )

- This compound Two Chongqing Chemdad Co. (URL: )

- This compound - LookChem. (URL: )

- 4-Chloro-2,6-dimethyl-3-nitropyridine - Chem-Impex. (URL: )

- This compound | 3512-75-2 - ChemicalBook. (URL: )

-

This compound | C7H8ClN | CID 588175 - PubChem. (URL: [Link])

- This compound - Apollo Scientific Safety D

- Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine - PrepChem.com. (URL: )

- Dimethyl 4-chloropyridine-2,6-dicarboxyl

- The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. (URL: )

- SAFETY D

- CN1317268C - The preparation method of 2,6-lutidine - Google P

- This compound (C7H8ClN) - PubChemLite. (URL: )

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development: An Overview. (URL: [Link])

Sources

- 1. This compound | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 3. This compound CAS#: 3512-75-2 [amp.chemicalbook.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 3512-75-2 [m.chemicalbook.com]

- 7. dovepress.com [dovepress.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Authored by a Senior Application Scientist